2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile
Description
Structural Overview The compound 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile (hereafter referred to as the target compound) is a conjugated dinitrile derivative featuring:
- A propanedinitrile backbone (NC–C–CN), providing strong electron-withdrawing properties.
- An enylidene group (prop-2-enylidene) with a phenyl substituent at position 1 and a dimethylamino group (–N(CH₃)₂) at position 3.
- An E-configuration at the double bond, positioning the phenyl and dimethylamino groups on opposite sides.
Properties
IUPAC Name |
2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-17(2)9-8-14(13(10-15)11-16)12-6-4-3-5-7-12/h3-9H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIFGWUOTOJHEN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=C(C#N)C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C(C#N)C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile typically involves the reaction of dimethylamine with a suitable precursor, such as a phenylprop-2-enylidene derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylprop-2-enylidene moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Physical Properties
Substituent Effects on Reactivity
Key Findings :
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic substituents (e.g., ethyl 4-(dimethylamino) benzoate) exhibit higher reactivity in resin systems due to enhanced electron delocalization . This suggests the target compound’s phenyl group may similarly improve reactivity compared to aliphatic analogs.
- Methoxy vs. Phenyl : Methoxy groups (electron-donating) reduce conjugation efficiency compared to phenyl (electron-withdrawing), as seen in . The target compound’s phenyl group likely enhances its stability and light absorption properties.
Physical and Chemical Properties
Insights :
- The target compound’s phenyl group enhances hydrophobicity and thermal stability compared to methoxy analogs.
- Ethyl 4-(dimethylamino) benzoate outperforms aliphatic amines in resin cements, suggesting the target compound’s aromaticity could similarly benefit polymerization applications .
Role of Amine Positioning and Additives
- Amine Concentration: Resins with a 1:2 camphorquinone (CQ)/amine ratio exhibit better properties than 1:1 ratios . The target compound’s dimethylamino group may act synergistically with photoinitiators like CQ.
- DPI Influence: Diphenyliodonium hexafluorophosphate (DPI) enhances reactivity in aliphatic amines (e.g., 2-(dimethylamino) ethyl methacrylate) but has minimal impact on aromatic amines . This implies the target compound’s phenyl group could reduce DPI dependency.
Biological Activity
2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile, also known as a derivative of dimethylaminophenylpropene, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a propanedinitrile backbone with a dimethylamino and phenyl substituent. Its molecular formula is with a molecular weight of approximately 214.27 g/mol. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that derivatives of dimethylaminophenylpropene possess significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : There is evidence suggesting that such compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
- Neuropharmacological Effects : The dimethylamino group may contribute to neuroactive properties, influencing neurotransmitter pathways.
The biological activity of 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile can be attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
- Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress in target cells, leading to cytotoxicity.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating potential for development into novel antimicrobial agents .
Cytotoxicity Against Cancer Cells
In vitro studies have shown that 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile induces apoptosis in human cancer cell lines such as HeLa and MCF-7. The compound was found to activate caspase pathways, leading to programmed cell death .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 10 | Caspase activation |
| MCF-7 | 15 | Oxidative stress induction |
Neuropharmacological Studies
Research has indicated that compounds with similar structures may affect serotonin receptors, potentially offering therapeutic benefits for mood disorders. Animal studies showed improved behavioral outcomes in models of depression when treated with related compounds .
Q & A
What are the established methodologies for synthesizing 2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with precursor molecules like substituted benzothiazoles or styryl derivatives. Key steps include:
- Coupling reactions : Palladium or copper catalysts facilitate cross-coupling between aromatic amines and propanedinitrile derivatives (e.g., Knoevenagel condensation) .
- Solvent optimization : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance reaction efficiency, while temperature control (60–100°C) minimizes side products .
- Purification : Recrystallization from ethanol or column chromatography ensures >95% purity .
How is the molecular structure of this compound validated in crystallographic studies?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Data collection : High-resolution datasets (≤0.8 Å) are collected using Mo/Kα radiation .
- Refinement : SHELXL software refines atomic coordinates, thermal parameters, and occupancy factors. Challenges include resolving disorder in the styryl moiety .
- Validation : Crystallographic R-values (<0.05) and Hirshfeld surface analysis confirm structural accuracy .
What advanced spectroscopic techniques characterize its electronic properties?
Advanced Research Question
UV-Vis and fluorescence spectroscopy, combined with computational modeling, reveal optoelectronic behavior:
- Experimental UV-Vis : Absorption maxima (~480 nm in ethanol) correlate with π→π* transitions in the conjugated system .
- Theoretical modeling : Time-dependent density functional theory (TD-DFT) with polarizable continuum models (PCM) predicts solvent effects on excitation energies (error <0.2 eV) .
- Photoisomerization : Trans→cis isomerization under 532 nm laser irradiation (Φ = 0.28 in chloroform) is monitored via time-resolved spectroscopy .
How do computational methods like DFT and AIM theory elucidate its reactivity?
Advanced Research Question
Density functional theory (DFT) and atoms-in-molecules (AIM) analysis provide mechanistic insights:
- Electron density : Laplacian plots identify critical bond paths, highlighting nucleophilic sites (e.g., nitrile groups) susceptible to electrophilic attack .
- Reaction pathways : Transition-state calculations (B3LYP/6-311++G**) reveal energy barriers for cyclization or dimerization .
- Charge transfer : Natural bond orbital (NBO) analysis quantifies intramolecular charge transfer between the dimethylamino donor and dinitrile acceptor .
What role does this compound play in optoelectronic materials?
Advanced Research Question
Its extended π-conjugation and tunable emission make it suitable for:
- Laser dyes : High quantum yield (Φ ~0.9) in the red-orange spectrum, used in dye lasers and organic LEDs .
- Nonlinear optics (NLO) : Hyperpolarizability (β) values from electric-field-induced second-harmonic generation (EFISHG) suggest potential in photonic devices .
How can researchers resolve contradictions in reported solubility data?
Intermediate Research Question
Discrepancies arise from solvent polarity and temperature effects:
- Systematic testing : Use Hansen solubility parameters to rank solvents (e.g., DMSO > DMF > ethanol) .
- Thermodynamic analysis : Van’t Hoff plots correlate temperature-dependent solubility with enthalpy/entropy changes .
- Purity verification : HPLC-MS identifies impurities (e.g., hydrolyzed byproducts) that alter solubility profiles .
What challenges arise in crystallographic refinement of its derivatives?
Advanced Research Question
Derivatives with bulky substituents pose refinement issues:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
